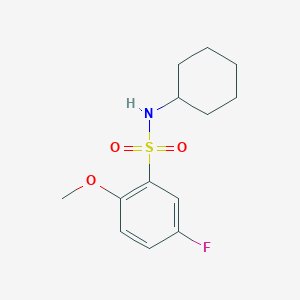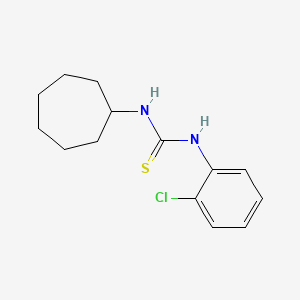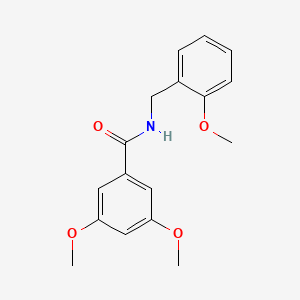![molecular formula C16H23FN2O3S B5777692 1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as DMP-777 and is known for its ability to modulate the activity of certain receptors in the brain. In
Aplicaciones Científicas De Investigación
DMP-777 has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research involves the modulation of the activity of certain receptors in the brain, specifically the sigma-1 receptor. Studies have shown that DMP-777 has the ability to bind to the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Mecanismo De Acción
The mechanism of action of DMP-777 involves its ability to bind to the sigma-1 receptor and modulate its activity. This receptor is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the activity of this receptor, DMP-777 may have a neuroprotective effect and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that DMP-777 has a variety of biochemical and physiological effects. In addition to its ability to bind to the sigma-1 receptor, DMP-777 has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMP-777 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its ability to modulate the activity of the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one limitation of using DMP-777 is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving DMP-777. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of DMP-777 and its effects on cellular processes. Finally, the development of new synthetic methods for DMP-777 may help to reduce the cost of this compound and make it more widely available for scientific research.
Métodos De Síntesis
The synthesis of DMP-777 involves several steps, including the reaction of 4-fluorophenylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 3,3-dimethylbutanoyl chloride. The resulting compound is then purified using column chromatography to yield DMP-777 in high purity.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)12-15(20)18-8-10-19(11-9-18)23(21,22)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFRUOXNXHZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3,3-dimethylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

